
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a chloromethyl group and a 2,2,2-trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopentane typically involves the reaction of cyclopentane with chloromethyl and 2,2,2-trifluoroethyl reagents under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation and fluorination processes. These methods would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted cyclopentane derivatives, while oxidation and reduction can lead to different functionalized cyclopentane compounds.
Applications De Recherche Scientifique
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Medicinal Chemistry: Researchers may explore its potential as a precursor for pharmaceuticals or other biologically active compounds.
Mécanisme D'action
The mechanism by which 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopentane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of a new bond. The trifluoroethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the trifluoroethyl group, making it less electron-withdrawing.
1-(2,2,2-Trifluoroethyl)cyclopentane: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.
Uniqueness
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopentane is unique due to the presence of both the chloromethyl and trifluoroethyl groups, which impart distinct chemical properties and reactivity patterns. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12ClF3 |
|---|---|
Poids moléculaire |
200.63 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopentane |
InChI |
InChI=1S/C8H12ClF3/c9-6-7(3-1-2-4-7)5-8(10,11)12/h1-6H2 |
Clé InChI |
WTJHLFUBIJKMIG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CC(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



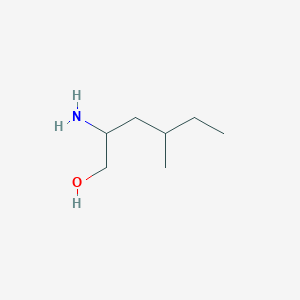
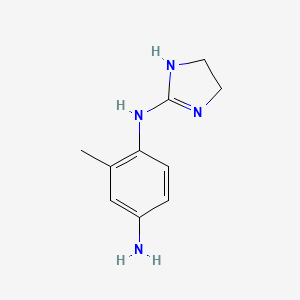


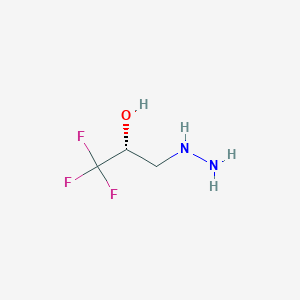
![3-[(Piperidin-2-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13238464.png)
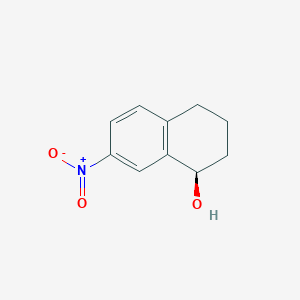
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13238473.png)
![2-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13238478.png)
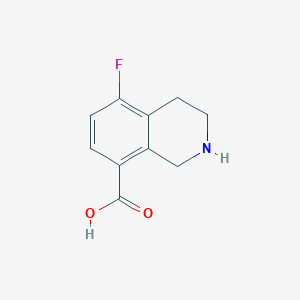

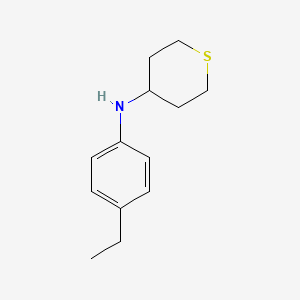
![6-Oxaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13238528.png)
